molecular formula C28H26N4O4 B11450895 7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11450895
M. Wt: 482.5 g/mol
InChI Key: MVEWCYHORDILPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperazine and acetylphenyl groups. Common reagents used in these reactions include:

    Quinazoline precursors: such as anthranilic acid derivatives.

    Piperazine derivatives:

    Acetylation agents: like acetic anhydride for the acetyl group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environment.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: where the compound may be oxidized to form different derivatives.

    Reduction: to reduce specific functional groups.

    Substitution: where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate.

    Reducing agents: like sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be explored for similar applications.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, particularly in targeting specific biological pathways or receptors.

Industry

Industrially, the compound may find applications in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of “7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” would involve its interaction with specific molecular targets. These could include:

    Enzymes: where the compound acts as an inhibitor or activator.

    Receptors: binding to cellular receptors to modulate biological responses.

    Pathways: influencing signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: such as gefitinib and erlotinib, which are known for their anticancer properties.

    Piperazine derivatives: like piperazine citrate, used as an anthelmintic.

Uniqueness

What sets “7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-18-3-8-23(9-4-18)32-27(35)24-12-7-21(17-25(24)29-28(32)36)26(34)31-15-13-30(14-16-31)22-10-5-20(6-11-22)19(2)33/h3-12,17H,13-16H2,1-2H3,(H,29,36)

InChI Key

MVEWCYHORDILPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.